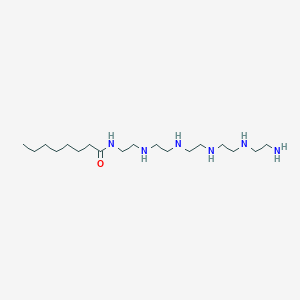
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a long chain of nitrogen and carbon atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a tetraazatetradecane derivative with an octanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in biological systems and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its long-chain structure allows it to interact with cell membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Known for its polyethylene glycol-like characteristics and used in polymer synthesis.
1,14-Diamino-3,6,9,12-tetraoxatetradecane: Utilized in the synthesis of polymers and as a reagent in organic chemistry.
Uniqueness
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-yl)octanamide stands out due to its unique combination of a long tetraazatetradecane chain and an octanamide group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
142708-37-0 |
|---|---|
Molecular Formula |
C18H42N6O |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethyl]octanamide |
InChI |
InChI=1S/C18H42N6O/c1-2-3-4-5-6-7-18(25)24-17-16-23-15-14-22-13-12-21-11-10-20-9-8-19/h20-23H,2-17,19H2,1H3,(H,24,25) |
InChI Key |
CBDUJOLCJKYVJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCNCCNCCNCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


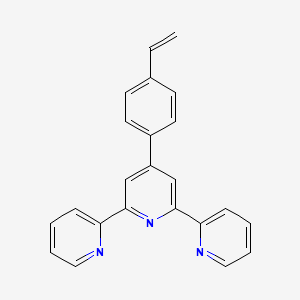
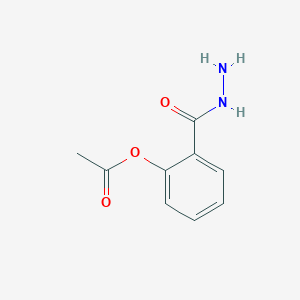
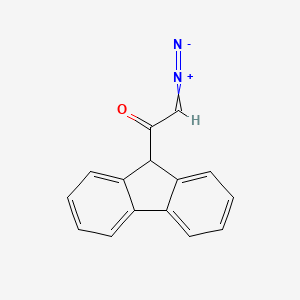
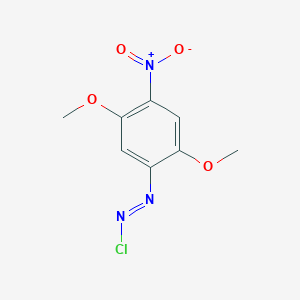
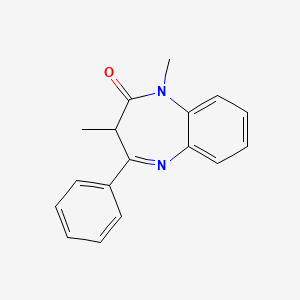
![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)
![N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine](/img/structure/B12551839.png)

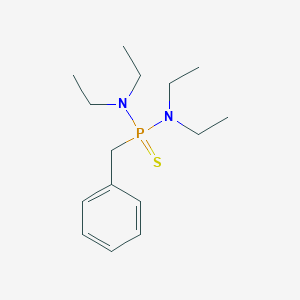
![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)

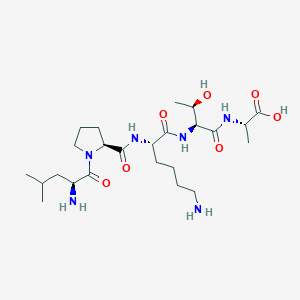
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)
